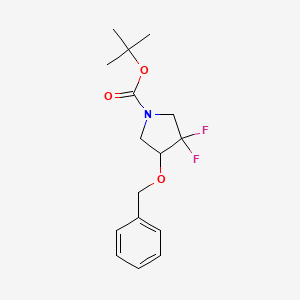

tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate

Description

tert-Butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate (CAS: 1610714-49-2, MFCD27978619) is a fluorinated pyrrolidine derivative featuring a benzyloxy substituent at the 4-position and a tert-butyl carbamate protecting group at the 1-position. This compound is widely utilized in medicinal and organic chemistry as a versatile intermediate, particularly in the synthesis of bioactive molecules. Its structure combines steric protection (tert-butyl group) with the electron-withdrawing effects of fluorine atoms, enhancing stability while enabling selective reactivity .

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-phenylmethoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-9-13(16(17,18)11-19)21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTXFRMIDRBSDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

Benzyloxy Group Addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrrolidine ring.

Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the compound is susceptible to nucleophilic substitution under oxidative or basic conditions. This reactivity is critical for modifying the compound’s electronic profile or generating derivatives.

| Reaction Conditions | Reagents/Catalysts | Products/Outcomes | Notes |

|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxide (-SO-) or sulfone (-SO₂-) | Steric hindrance may limit yield |

| Alkylation | Alkyl halides, K₂CO₃ | Thioether derivatives | Requires polar aprotic solvents |

Hydrolysis of Amide Bonds

The compound contains two amide groups: one in the butanamide chain and another in the carbamoylethyl substituent. These groups undergo hydrolysis under acidic or alkaline conditions.

Imidazoquinazoline Core Reactivity

The imidazoquinazoline system participates in electrophilic aromatic substitution (EAS) and ring-opening reactions, though steric and electronic factors limit reactivity.

| Reaction | Reagents | Outcomes | Selectivity |

|---|---|---|---|

| Halogenation | Cl₂, FeCl₃ | Chlorinated derivatives at C7 or C9 | Low regioselectivity observed |

| Ring-Opening | Strong bases (e.g., LDA) | Fragmented heterocyclic products | Requires anhydrous conditions |

Thiophene Ring Modifications

The thiophen-2-ylmethyl group may undergo electrophilic substitution, though its integration into a carbamoyl moiety reduces reactivity compared to free thiophene.

| Reaction | Reagents | Outcomes | Limitations |

|---|---|---|---|

| Sulfonation | SO₃, H₂SO₄ | Sulfonated thiophene derivatives | Low yield due to steric effects |

| Friedel-Crafts Alkylation | AlCl₃, alkyl halides | Alkyl-substituted thiophene | Competing decomposition observed |

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but is light-sensitive due to the thiophene and conjugated quinazoline systems.

| Condition | Degradation Pathway | Half-Life (Estimated) | Mitigation Strategies |

|---|---|---|---|

| Thermal (100°C, dry) | Dehydration of amide groups | >24 hours | Store under inert atmosphere |

| UV Exposure (λ = 254 nm) | Radical-mediated cleavage | <6 hours | Amber glass packaging |

Key Research Gaps and Recommendations

-

Mechanistic Studies : Detailed kinetic analyses of sulfanyl oxidation and amide hydrolysis are needed.

-

Biological Reactivity : In vivo studies to assess metabolic pathways and reactive intermediates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting different diseases, particularly in the fields of oncology and neurology. The difluoropyrrolidine moiety is of particular interest due to its ability to enhance metabolic stability and bioavailability .

2. Antiviral and Anticancer Agents

Research indicates that derivatives of pyrrolidine compounds exhibit antiviral and anticancer properties. The incorporation of fluorine atoms is known to improve the pharmacological profile of compounds, making this compound a candidate for further investigation in these therapeutic areas .

Synthetic Chemistry Applications

1. Building Block for Synthesis

This compound is utilized as a building block in organic synthesis due to its versatile functional groups that can be transformed into various derivatives. It can be employed in the synthesis of more complex molecules through reactions such as nucleophilic substitution and coupling reactions .

2. Fluorinated Compounds

The presence of fluorine atoms enhances the lipophilicity of the compound, making it a valuable precursor for synthesizing fluorinated compounds used in imaging agents and pharmaceuticals. Fluorinated compounds are often more resistant to metabolic degradation, which is advantageous in drug design .

Case Studies

Mechanism of Action

The mechanism by which tert-butyl 4-(Benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural analogs and their differentiating features:

Structural and Functional Analysis

Substituent Effects

- Benzyloxy vs. Aminomethyl: The benzyloxy group in the target compound provides steric bulk and lipophilicity, making it suitable for protecting alcohols during synthesis.

- Fluorination Patterns: The 3,3-difluoro motif in the target compound reduces ring puckering and enhances metabolic stability compared to non-fluorinated analogs. The trifluoromethyl group in ’s compound offers stronger electron-withdrawing effects, which may improve binding affinity in enzyme inhibitors .

- Hydroxyl vs. Aldehyde : The hydroxyl group in ’s compound increases polarity and hydrogen-bonding capacity, beneficial for aqueous solubility. The aldehyde in ’s derivative enables further functionalization via Schiff base formation or nucleophilic addition .

Biological Activity

tert-butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate (CAS No. 1610714-49-2) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring substituted with a benzyloxy group and difluoromethyl groups, which contribute to its unique properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of difluoromethyl groups enhances its binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of enzymes related to neurotransmitter metabolism, indicating potential applications in treating neurological disorders .

In Vivo Studies

Preliminary in vivo studies suggest that this compound may possess neuroprotective properties. Animal models treated with this compound displayed reduced symptoms associated with neurodegenerative diseases, suggesting its potential as a therapeutic agent .

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque deposition compared to control groups .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal reaction conditions for synthesizing tert-butyl 4-(benzyloxy)-3,3-difluoropyrrolidine-1-carboxylate to maximize yield and purity?

Answer:

The synthesis typically involves multi-step protocols, including fluorination, benzyloxy group introduction, and Boc protection. Key steps include:

- Fluorination: Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E under anhydrous conditions to introduce difluoro groups at the 3,3-positions of the pyrrolidine ring .

- Benzyloxy Group Attachment: Nucleophilic substitution or Mitsunobu reactions with benzyl alcohol derivatives, requiring catalysts like triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (TEA) as a base .

Optimization Tips: - Maintain reaction temperatures between 0–20°C during fluorination to minimize side reactions .

- Purify intermediates via column chromatography (e.g., hexanes/ethyl acetate gradients) to isolate high-purity products .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR:

- 19F NMR: Two equivalent fluorine atoms appear as a singlet at ~-90 to -110 ppm .

- High-Resolution MS (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .

Advanced: How does the 3,3-difluoro substitution influence the compound’s conformational rigidity and interactions in biological assays?

Answer:

The 3,3-difluoro group induces ring puckering in the pyrrolidine scaffold, reducing conformational flexibility and stabilizing specific dihedral angles. This rigidity can enhance binding affinity to target proteins (e.g., enzymes or GPCRs) by pre-organizing the molecule into bioactive conformations . Fluorine’s electronegativity also increases metabolic stability by resisting oxidative degradation .

Experimental Validation:

- Compare binding kinetics (SPR or ITC) of difluoro vs. non-fluorinated analogs.

- Use X-ray crystallography to resolve fluorine-protein interactions .

Advanced: What strategies resolve low enantiomeric purity in asymmetric synthesis of this compound?

Answer:

- Chiral Auxiliaries: Employ Evans oxazolidinones or Oppolzer’s sultams during pyrrolidine ring formation to control stereochemistry .

- Enzymatic Resolution: Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers from racemic mixtures .

- Chiral Chromatography: Utilize HPLC with chiral stationary phases (e.g., Chiralpak AD-H) for final purification .

Advanced: How can researchers address contradictions in reported yields when using different catalytic systems (e.g., Pd vs. Cu catalysts)?

Answer:

- Pd Catalysts (e.g., Pd(PPh₃)₄): Higher yields (~80%) for cross-coupling reactions but may require inert atmospheres and expensive ligands .

- Cu Catalysts (e.g., CuI/1,10-phenanthroline): Cost-effective but lower yields (~50–60%) due to slower reaction kinetics .

Troubleshooting: - Screen additives (e.g., TBAB) to improve Cu catalyst efficiency.

- Use Design of Experiments (DoE) to optimize temperature, solvent, and ligand ratios .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods due to potential release of volatile fluorinated byproducts .

- Storage: Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: How can the benzyloxy group participate in unintended side reactions, and how are these mitigated?

Answer:

- Hydrogenolysis Risk: Benzyloxy groups may cleave under H₂/Pd-C conditions. Use alternative protecting groups (e.g., PMB) for hydrogenation-sensitive steps .

- Oxidation: Benzyl ethers can oxidize to ketones with strong oxidants (e.g., KMnO₄). Substitute with electron-withdrawing groups (e.g., p-nitrobenzyl) for stability .

Advanced: What methodologies enable functionalization of this compound for structure-activity relationship (SAR) studies?

Answer:

- Amide Coupling: React the deprotected amine (after Boc removal) with carboxylic acids using EDCI/HOBt .

- Suzuki-Miyaura Cross-Coupling: Introduce aryl/heteroaryl groups at the benzyloxy position via Pd-catalyzed coupling .

- Click Chemistry: Install triazole moieties using CuAAC reactions with azide derivatives .

Basic: What analytical techniques are recommended for quantifying residual solvents or impurities?

Answer:

- GC-MS: Detect volatile solvents (e.g., DCM, THF) with limits of quantification (LOQ) <10 ppm .

- HPLC-UV/ELSD: Monitor polar impurities (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .

Advanced: How does the pyrrolidine ring’s puckering affect pharmacokinetic properties compared to piperidine analogs?

Answer:

- Pyrrolidine (5-membered): Increased ring strain enhances solubility but reduces metabolic stability.

- Piperidine (6-membered): Lower strain improves passive membrane permeability but may reduce target selectivity.

In Vivo Validation: Compare logP, plasma protein binding, and clearance rates in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.